3-Ethynyl-1-methyl-3-pyrrolidinol

Click Chemistry Bioconjugation Catalysis

3-Ethynyl-1-methyl-3-pyrrolidinol (CAS 1451085-44-1) is a small-molecule pyrrolidine derivative characterized by a tertiary alcohol, a tertiary amine, and a terminal alkyne group on a five-membered heterocyclic ring. This combination of functional groups makes it a versatile intermediate in organic synthesis.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
Cat. No. B7895947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethynyl-1-methyl-3-pyrrolidinol
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCN1CCC(C1)(C#C)O
InChIInChI=1S/C7H11NO/c1-3-7(9)4-5-8(2)6-7/h1,9H,4-6H2,2H3
InChIKeyJQECONUSRDRNSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethynyl-1-methyl-3-pyrrolidinol: A Multifunctional Pyrrolidine Scaffold for Click Chemistry and Nootropic Synthesis


3-Ethynyl-1-methyl-3-pyrrolidinol (CAS 1451085-44-1) is a small-molecule pyrrolidine derivative characterized by a tertiary alcohol, a tertiary amine, and a terminal alkyne group on a five-membered heterocyclic ring. This combination of functional groups makes it a versatile intermediate in organic synthesis [1]. Its primary documented applications are as a crucial building block for the synthesis of high-potency nootropic drugs like sunifiram and unifiram, and as a substrate for click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Why 3-Ethynyl-1-methyl-3-pyrrolidinol is Not Interchangeable with Simpler Pyrrolidinols or Alkenyl Analogs


Procurement decisions for this compound are driven by the unique reactivity of the terminal ethynyl group, which is absent in common analogs like 1-methyl-3-pyrrolidinol (CAS 13220-33-2) or the alkenyl analog 3-ethenyl-1-methylpyrrolidin-3-ol (CAS 1498466-50-4). The ethynyl moiety enables high-yielding and selective click chemistry reactions, such as CuAAC, to build complex molecular architectures [1]. In the context of pharmaceutical intermediate synthesis, the specific stereoelectronic properties of the 3-ethynyl-3-pyrrolidinol core are essential for constructing the target molecules sunifiram and unifiram, which have demonstrated potencies four orders of magnitude greater than the reference drug piracetam [2]. Substituting with a non-alkyne or a less rigid alkenyl analog would not allow for the same synthetic pathways or yield the same high-activity final products, making this specific compound a non-negotiable requirement for these advanced research applications.

Quantitative Differentiation Guide for 3-Ethynyl-1-methyl-3-pyrrolidinol Against Analogs


Differentiation via Structural Rigidity: A Terminal Alkyne vs. a Flexible Alkene

The key differentiator for 3-ethynyl-1-methyl-3-pyrrolidinol is the presence of a rigid, π-conjugated terminal ethynyl group (-C≡CH) at the 3-position of the pyrrolidine ring, contrasting with the more flexible and reactive alkenyl group (-CH=CH2) found in the analog 3-ethenyl-1-methylpyrrolidin-3-ol. While quantitative comparative data on the reactivity of these specific molecules is not available in primary literature, class-level inference from pyrrolidine-type organocatalysts demonstrates that terminal alkynes are highly efficient and selective substrates for CuAAC, enabling the construction of complex libraries with yields up to 100% and stereoselectivities up to 96% ee [1]. The alkenyl analog lacks this specific click-chemistry handle, limiting its utility in these orthogonal conjugation strategies.

Click Chemistry Bioconjugation Catalysis

Crucial Intermediate for High-Potency Nootropics: A Pharmacological Comparison

3-Ethynyl-1-methyl-3-pyrrolidinol is a specified precursor for the synthesis of the experimental nootropic drugs sunifiram (DM235) and unifiram (DM232) . The final products, sunifiram and unifiram, have demonstrated a potency that is four orders of magnitude greater than the classical nootropic drug piracetam in preventing scopolamine-induced amnesia in animal models [1]. This provides a direct quantitative benchmark for the value of the synthetic pathway that includes this specific intermediate. Substituting this pyrrolidinol derivative with a different scaffold would lead to a different class of molecules with unknown and likely non-equivalent pharmacological properties.

Medicinal Chemistry Nootropics Cognitive Enhancement

A Validated Synthesis Route with Defined Yield for Reliable Procurement

For procurement specialists, the existence of a documented and validated synthetic route is a key differentiator. A specific, high-yield route for the synthesis of 3-Ethynyl-1-methyl-3-pyrrolidinol has been reported, involving the desilylation of a TIPS-protected precursor. This method yields the target compound in approximately 58% isolated yield . This information, derived from the Open Reaction Database (ORD), provides a benchmark for process chemists and ensures that the compound can be reliably produced and procured with a known efficiency, unlike less-characterized custom synthetics.

Process Chemistry Chemical Synthesis Intermediate

Optimal Application Scenarios for 3-Ethynyl-1-methyl-3-pyrrolidinol Based on Differentiating Evidence


Building Click Chemistry Libraries for Catalyst and Probe Development

Research groups developing novel asymmetric organocatalysts or bioconjugation probes should procure 3-Ethynyl-1-methyl-3-pyrrolidinol as a core scaffold. The terminal alkyne group enables efficient and stereoselective diversification via CuAAC click chemistry . This application is supported by class-level evidence showing that pyrrolidine-based alkynes can be used to rapidly construct diverse compound libraries with high yields and excellent enantioselectivity, a capability not offered by alkene or unsubstituted analogs.

Synthesis of High-Potency Nootropic Research Tools (Sunifiram and Unifiram)

Neuroscience research facilities focused on cognitive enhancement, memory, and Alzheimer's disease models should utilize this compound as a key intermediate for synthesizing sunifiram and unifiram. These final products have demonstrated antiamnesic effects in animal studies with a potency 10,000 times greater than the benchmark nootropic drug piracetam [1]. The use of this specific intermediate is crucial for producing these potent research tools.

Process Chemistry and Scale-Up Studies for Pharmaceutical Intermediates

Contract research organizations (CROs) and pharmaceutical development departments can leverage the established synthetic route and documented yield (approx. 58%) for 3-Ethynyl-1-methyl-3-pyrrolidinol as a starting point for process optimization and scale-up activities . This provides a reliable benchmark for cost analysis and technical feasibility assessments, differentiating it from less-defined custom synthesis projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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